molecular formula C16H13ClN2O3 B2698793 N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide CAS No. 1203086-26-3

N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Cat. No.: B2698793
CAS No.: 1203086-26-3
M. Wt: 316.74
InChI Key: MARJTGMRDGRDLA-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a synthetic small molecule characterized by a chloropyridine ring linked via an acetamide group to a substituted indenone moiety.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-11-3-6-15(18-8-11)19-16(21)9-22-12-4-1-10-2-5-14(20)13(10)7-12/h1,3-4,6-8H,2,5,9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARJTGMRDGRDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H13ClN2O3
  • Molecular Weight : 316.74 g/mol
  • CAS Number : 1203086-26-3

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit notable antimicrobial properties. A study on similar chloropyridine derivatives showed promising activity against various bacterial strains, suggesting a potential application in treating infections .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. A study highlighted that pyrazole derivatives, which share structural similarities with this compound, demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of chlorine substituents was noted to enhance the anticancer efficacy of these compounds .

The mechanism of action for compounds like this compound typically involves the inhibition of key enzymes or pathways critical for cell proliferation and survival. For instance, studies suggest that similar compounds may inhibit the PI3K/Akt signaling pathway, which is pivotal in cancer cell growth and survival .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various chlorinated compounds, N-(5-chloropyridin-2-yl)-2-(phenoxy)acetamide derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated a marked reduction in bacterial growth at specific concentrations, highlighting their potential as new antimicrobial agents.

Case Study 2: Anticancer Synergy

A recent investigation into the combination therapy of N-(5-chloropyridin-2-yl)-2-(phenoxy)acetamide with doxorubicin revealed a synergistic effect in MDA-MB-231 cells. The combination treatment resulted in increased apoptosis rates compared to either agent alone, suggesting enhanced therapeutic potential for resistant cancer subtypes .

Data Table

Biological Activity Effectiveness Reference
AntimicrobialSignificant against various strains
AnticancerHigh cytotoxicity in breast cancer cells
MechanismInhibition of PI3K/Akt pathway

Scientific Research Applications

Anticancer Activity

Research indicates that N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide exhibits potential anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. For instance, the compound's ability to modulate the PI3K/Akt signaling pathway has been noted, which is crucial for cell survival and growth in various cancers .

Neuroprotective Effects

Another area of application is in neuroprotection. Compounds structurally related to this compound have been studied for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound may enhance neuronal survival by reducing oxidative stress and inflammation in neuronal cells .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression and metabolic disorders. The inhibition of these enzymes can lead to decreased cell proliferation and increased apoptosis in cancer cells .

Drug Development

The compound serves as a lead structure for developing new drugs targeting various diseases due to its unique chemical framework. Its derivatives are being synthesized and tested for enhanced efficacy and reduced side effects compared to existing therapies. This aspect is particularly relevant in the pharmaceutical industry where optimizing drug properties is crucial for therapeutic success .

Case Study 1: Anticancer Efficacy

A study published in 2020 demonstrated that a derivative of N-(5-chloropyridin-2-yl)-2((3-oxo-2,3-dihydro-1H-indene)) showed significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Neuroprotection

In a 2021 study, researchers explored the neuroprotective potential of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and increased antioxidant enzyme activity .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives or ammonium salts. This reaction is critical for modifying the compound’s polarity or generating active metabolites.

Reaction Conditions Reagents Products
Acidic hydrolysisH₂SO₄, HCl (aqueous)2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid + 5-chloropyridin-2-amine
Alkaline hydrolysisNaOH, KOH (aqueous/alcohol)Corresponding carboxylate salt + NH₃ byproduct

Mechanism :

  • Acidic conditions protonate the carbonyl oxygen, making the amide susceptible to nucleophilic attack by water.

  • Alkaline conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution.

Oxidation of the Dihydroindenone Moiety

The 3-oxo-2,3-dihydro-1H-inden-5-yl group is prone to oxidation, particularly at the benzylic position adjacent to the ketone.

Oxidizing Agent Conditions Product
KMnO₄Acidic aqueous medium3-oxo-1H-inden-5-yl derivative (fully aromatic indenone)
CrO₃Anhydrous acetoneStabilized indenone with extended conjugation

Significance :
Oxidation enhances aromaticity, altering electronic properties and potentially increasing binding affinity to biological targets.

Nucleophilic Substitution at the Chloropyridine Ring

The 5-chloropyridin-2-yl group participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the chlorine and adjacent nitrogen.

Nucleophile Conditions Product
Amines (e.g., NH₃, RNH₂)Heat, polar aprotic solvent5-aminopyridin-2-yl derivative
Hydroxide (OH⁻)Aqueous phase, high pH5-hydroxypyridin-2-yl derivative

Mechanistic Insight :

  • Chlorine’s meta-directing effect directs nucleophiles to the 5-position.

  • Reactions often require elevated temperatures or catalysts (e.g., CuI) for activation .

Salt Formation with Acids

The acetamide’s nitrogen can act as a weak base, forming salts with strong acids to improve solubility or stability.

Acid Conditions Product
Succinic acidEthanol, 25–30°CSuccinate salt (improved crystallinity)
Maleic acidDichloromethane, RTMaleate salt (enhanced bioavailability)

Applications :
Salt formation optimizes physicochemical properties for pharmaceutical formulations .

Coupling Reactions via the Amide Bond

The acetamide group serves as a handle for further functionalization using coupling agents.

Coupling Agent Conditions Product
HATUDMF, DIEAPeptide-like conjugates
EDCI/HOBtCH₂Cl₂, RTCarbamate or urea derivatives

Example Synthesis :
In a multi-step process, the acetamide intermediate is reacted with 4-cyanobenzoic acid using EDCI/HOBt to form a benzamido derivative, followed by Grignard reagent-mediated dimethylamine addition .

Reduction of the Ketone Group

The 3-oxo group in the indenone system can be reduced to a hydroxyl or methylene group.

Reducing Agent Conditions Product
NaBH₄MeOH, 0°C3-hydroxy-2,3-dihydro-1H-inden-5-yl derivative
LiAlH₄Dry THF, reflux3-methylene-2,3-dihydro-1H-inden-5-yl derivative

Implications :
Reduction modulates the compound’s hydrogen-bonding capacity and steric profile.

Photochemical Reactions

The conjugated system in the indenone moiety may undergo [2+2] cycloaddition or dimerization under UV light.

Observed Behavior :

  • UV irradiation (254 nm) in acetone yields cyclodimers via π-π stacking interactions.

  • Reaction kinetics depend on solvent polarity and substituent electronic effects.

Thermal Decomposition

At elevated temperatures (>200°C), the compound degrades into chloropyridine fragments and indenone derivatives.

Key Pathways :

  • Retro-amide cleavage releasing 5-chloropyridin-2-amine.

  • Decarboxylation of the acetamide group.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

N-(5-Chloropyridin-2-yl) Derivatives
  • N-(5-Chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide (BP 27513): Structure: Replaces the indenone-oxy group with a nitrobenzamide moiety. Application: Listed in Biopharmacule’s catalog as a specialty chemical, suggesting utility in agrochemical or pharmaceutical intermediates .
  • 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX): Structure: Features a cyanophenyl group instead of indenone-oxy. Functional Impact: The cyano group enhances binding to hydrophobic pockets in enzymes, as observed in SARS-CoV-2 main protease inhibition (binding affinity: −22 kcal/mol) .
Pyridine vs. Other Aromatic Systems
  • GR 196429 (Melatonin Receptor Ligand) :
    • Structure : N-(2-[2,3,7,8-tetrahydro-1H-furo[2,3-g]indol-1-yl]ethyl)acetamide.
    • Comparison : Replaces chloropyridine with a fused furoindole system. This modification shifts selectivity toward melatonin receptors (MT1/MT2) due to increased lipophilicity and steric bulk .

Modifications to the Indenone/Oxy Linker

  • N-(2,3-Dihydro-1H-inden-5-yl) Derivatives (Compounds 37–42): Structure: Replace the acetamide’s indenone-oxy group with benzimidazole-linked dihydroindenyl moieties. Biological Activity: Demonstrated modulation of cytokine production (e.g., IL-8 and TNF-α) in THP-1 cells, highlighting the role of the indenyl group in immune response pathways .
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide: Structure: Substitutes indenone-oxy with a pyrimidine-sulfanyl group. Physicochemical Impact: The sulfanyl group increases solubility but reduces metabolic stability compared to ether linkages .
Antiviral Activity
  • Pyridine-Containing Acetamides (e.g., 5RGX, 5RH3): Target: SARS-CoV-2 main protease. Binding Affinity: Ranges from −22 to −24 kcal/mol, driven by pyridine interactions with HIS163 and ASN142 .
Cytokine Modulation
  • The dihydroindenyl group is critical for cellular uptake .

Data Tables

Table 2: Physicochemical Properties

Compound Name logP (Predicted) Solubility (mg/mL) Metabolic Stability (t1/2)
Target Compound 2.8 0.12 Moderate (est.)
5RGX 3.1 0.08 Low (CYP450 substrate)
GR 196429 3.5 0.05 High (MT receptor ligand)

Key Research Findings

  • Pyridine vs. Indenone Interactions: Pyridine-containing acetamides prioritize enzyme active-site binding (e.g., HIS163 in SARS-CoV-2 protease), while indenone derivatives may excel in cytokine modulation due to planar aromatic interactions .
  • Metabolic Considerations: Ether-linked indenone-oxy groups (target compound) likely offer better metabolic stability than sulfanyl or nitro-substituted analogs .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide, and how can reaction conditions be optimized?

Answer: The synthesis of this compound likely involves:

  • Substitution reactions for introducing the chloropyridine moiety (e.g., using 5-chloropyridin-2-amine as a starting material under alkaline conditions) .
  • Condensation reactions between intermediates (e.g., coupling 3-oxo-2,3-dihydro-1H-inden-5-ol with chloroacetyl chloride, followed by reaction with 5-chloropyridin-2-amine) .
  • Optimization strategies : Adjusting solvent systems (e.g., THF or DMF), temperature (room temperature vs. reflux), and catalysts (e.g., triethylamine for acid scavenging). Monitoring via TLC ensures reaction completion .

Q. How can spectroscopic techniques (NMR, FTIR, mass spectrometry) and X-ray crystallography validate the structural integrity of this compound?

Answer:

  • NMR : Confirm the presence of the indenone carbonyl (δ ~200-210 ppm in 13C^{13}\text{C} NMR) and chloropyridine protons (δ ~7.5-8.5 ppm in 1H^{1}\text{H} NMR) .
  • FTIR : Detect key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, C-Cl at ~750 cm1^{-1}) .
  • X-ray crystallography : Resolve crystal packing and bond angles, ensuring correct stereochemistry .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+^+ peak) .

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and binding affinity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. For similar acetamides, HOMO energies near -6.5 eV and LUMO near -2.1 eV suggest electron-deficient regions .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to predict nucleophilic/electrophilic sites .
  • Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with pyridine-binding pockets) .

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous chloropyridine-acetamide derivatives?

Answer:

  • Meta-analysis : Compare datasets on similar compounds (e.g., N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester) for trends in IC50_{50} values or receptor affinities .
  • Experimental validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing the indenone with a benzoxazole) to identify critical pharmacophores .

Q. What strategies enhance the pharmacokinetic profile of this compound, particularly its solubility and metabolic stability?

Answer:

  • Prodrug design : Introduce ester or phosphate groups to improve water solubility .
  • Microsomal stability assays : Test hepatic metabolism using cytochrome P450 isoforms to identify vulnerable sites (e.g., oxidation of the indenone ring) .
  • Co-crystallization : Use excipients like cyclodextrins to enhance bioavailability .

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